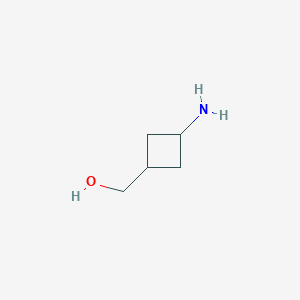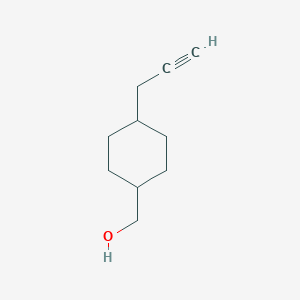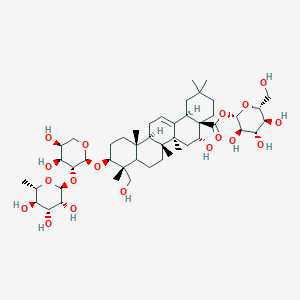
Medicago-saponin P(2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medicago-saponin P(2) is a type of saponin that is found in the Medicago sativa plant, commonly known as alfalfa. It is a triterpenoid saponin that has been studied for its potential applications in scientific research. Medicago-saponin P(2) has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of Medicago-saponin P(2) is not fully understood. However, it is believed to work by binding to cell membranes and disrupting their structure, which can lead to cell death. It has also been found to stimulate the production of cytokines, which are important for the immune response.
Efectos Bioquímicos Y Fisiológicos
Medicago-saponin P(2) has been found to have various biochemical and physiological effects. It has been found to stimulate the production of antibodies, which are important for the immune response. It has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Medicago-saponin P(2) in lab experiments is that it is a natural compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using Medicago-saponin P(2) is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on Medicago-saponin P(2). One area of research could be to further investigate its potential as an adjuvant in vaccines. Another area of research could be to investigate its potential as a treatment for cancer. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects.
In conclusion, Medicago-saponin P(2) is a promising compound for scientific research. It has various applications and has been found to have many biochemical and physiological effects. Further research is needed to fully understand its potential and to identify any limitations or side effects.
Métodos De Síntesis
Medicago-saponin P(2) can be extracted from the aerial parts of the Medicago sativa plant using various methods, including solvent extraction and column chromatography. However, the most commonly used method for synthesizing Medicago-saponin P(2) is through chemical synthesis.
Aplicaciones Científicas De Investigación
Medicago-saponin P(2) has been found to have various applications in scientific research. It has been studied for its potential use as an adjuvant in vaccines, due to its ability to stimulate the immune system. Medicago-saponin P(2) has also been studied for its anti-tumor properties, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
158511-58-1 |
|---|---|
Nombre del producto |
Medicago-saponin P(2) |
Fórmula molecular |
C47H76O18 |
Peso molecular |
929.1 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-21-30(52)33(55)35(57)38(61-21)64-37-31(53)24(50)19-60-40(37)63-29-11-12-43(4)26(44(29,5)20-49)10-13-45(6)27(43)9-8-22-23-16-42(2,3)14-15-47(23,28(51)17-46(22,45)7)41(59)65-39-36(58)34(56)32(54)25(18-48)62-39/h8,21,23-40,48-58H,9-20H2,1-7H3/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 |
Clave InChI |
TYZMLYSDIVGHLP-WJAOUKEHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
Sinónimos |
3-O-rhamnopyranosyl-1-2-L-arabinopyranosylcaulophyllogenin 28-O-glucopyranoside medicago-saponin P(2) medicago-saponin P2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




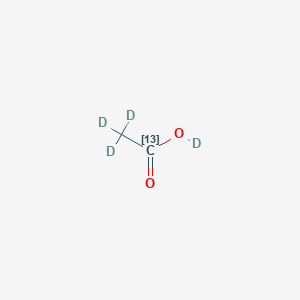
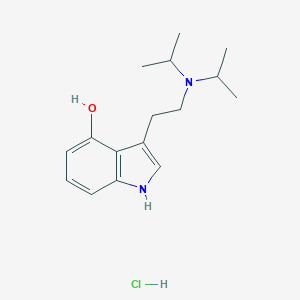
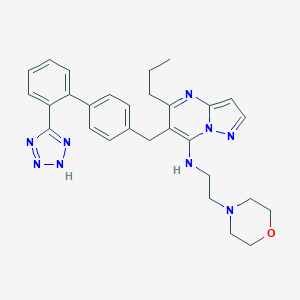
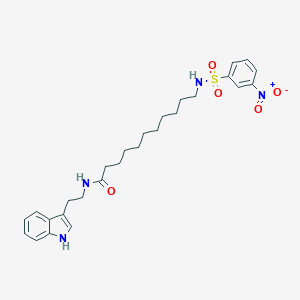
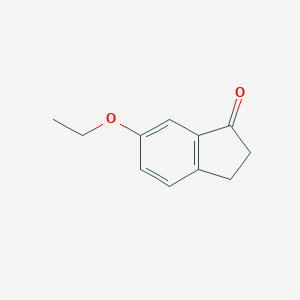
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
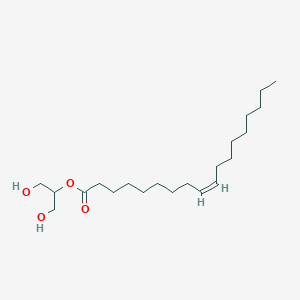
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
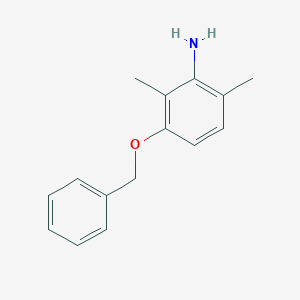
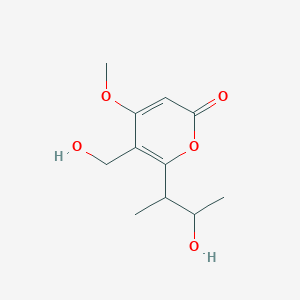
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
